Olefination of aldehydes with alpha-halo redox-active esters†

Organic Chemistry Frontiers Pub Date: 2023-12-14 DOI: 10.1039/D3QO01805A

Abstract

Olefin synthesis is a fundamentally important process in organic chemistry. Among the numerous approaches to obtaining olefins such as alcohol/halide eliminations, alkyne-based reductions and additions, pericyclic reactions, metal-mediated cross-couplings, olefin metathesis, etc., carbonyl olefinations are particularly of significance, as exemplified by the Wittig-type reactions. In this report, we describe a new decarboxylative carbonyl olefination in one step with a broad substrate scope under mild conditions by merging an aldehyde and the α-halo carboxylic N-hydroxyphthalimide (NHPI) ester. Mechanistic investigations reveal that this reaction takes place via a tandem nucleophilic addition/reductive E1cb process. The operational simplicity, the ready availability of both starting materials and the versatility of the olefin product demonstrate the potential synthetic utility of this decarboxylative carbonyl olefination.

Graphical abstract: Olefination of aldehydes with alpha-halo redox-active esters
Olefination of aldehydes with alpha-halo redox-active esters†
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